

An In-depth Technical Guide to the Physical Properties of Dibenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Dibenzylamine** (DBA), a secondary amine with significant applications in organic synthesis, the rubber industry, and as a precursor for pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who require detailed and accurate data on the physical characteristics of this compound.

Core Physical Properties

Dibenzylamine is a colorless to pale yellow oily liquid with a characteristic ammonia-like odor. [1][2] It is an aromatic amine that is stable under normal conditions but is incompatible with strong oxidizing agents, acid anhydrides, acids, acid chlorides, and chloroformates.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of **Dibenzylamine** for easy reference and comparison.

Table 1: General and Physical Properties of **Dibenzylamine**



Property	Value	Reference(s)
Molecular Formula	C14H15N	[1]
Molecular Weight	197.28 g/mol	
Appearance	Colorless to light yellow oily liquid	
Odor	Ammonia-like	-
Melting Point	-26 °C	-
Boiling Point	300 °C (with partial decomposition)	
143-145 °C at 7.5 Torr		
Density	1.026 g/mL at 25 °C	_
Refractive Index (n ²⁰ /D)	1.574 - 1.576	-
Vapor Pressure	1-1013 hPa at 113.1-286 °C	-
Flash Point	143 °C (290 °F)	

Table 2: Solubility and Acidity of Dibenzylamine

Property	Value	Reference(s)
Solubility in Water	0.05 g/L (20 °C)	Practically insoluble
Solubility in Organic Solvents	Soluble in ethanol and ether	
рКа	8.52 (+1) at 25 °C	
рН	8.9 (0.4 g/L H ₂ O at 20 °C)	_

Table 3: Chemical Identifiers for **Dibenzylamine**



Identifier	Value	Reference(s)
CAS Number	103-49-1	
SMILES	C1=CC=C(C=C1)CNCC2=CC =CC=C2	_
InChI	InChI=1S/C14H15N/c1-3-7- 13(8-4-1)11-15-12-14-9-5-2-6- 10-14/h1-10,15H,11-12H2	_

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for measuring the key physical properties of **Dibenzylamine**, providing a foundation for reproducible experimental work.

Melting Point Determination (Capillary Method)

The melting point of **Dibenzylamine**, being below room temperature, is technically a freezing point determination. The protocol remains similar but is performed with cooling.

- Sample Preparation: A small amount of liquid **Dibenzylamine** is introduced into a capillary tube, which is then sealed.
- Apparatus Setup: The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., an alcohol-dry ice bath).
- Cooling and Observation: The bath is cooled slowly, and the temperature at which the first
 crystals appear (onset of freezing) and the temperature at which the entire sample solidifies
 are recorded as the freezing/melting range.

Boiling Point Determination (Distillation Method)

- Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask containing **Dibenzylamine** and a few boiling chips. The thermometer bulb should be positioned just below the side arm of the distillation head.
- Heating: The flask is heated gently.



 Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Density Measurement (Pycnometer Method)

- Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed empty (m1).
- Sample Filling: The pycnometer is filled with **Dibenzylamine**, ensuring no air bubbles are
 present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Weighing: The filled pycnometer is weighed (m2).
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 m_1) / V$, where V is the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

- Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of **Dibenzylamine** are placed on the prism of the refractometer.
- Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale.

pKa Determination (Potentiometric Titration)

- Solution Preparation: A known concentration of **Dibenzylamine** is dissolved in a suitable solvent (e.g., a water-ethanol mixture).
- Titration Setup: A calibrated pH electrode is immersed in the **Dibenzylamine** solution, which
 is stirred continuously.



- Titration: A standard solution of a strong acid (e.g., HCl) is added in small, known increments.
- Data Analysis: The pH is recorded after each addition. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and unprotonated amine are equal.

Spectroscopic Analysis Protocols

A thin film of liquid **Dibenzylamine** is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. The IR spectrum is then recorded.

A small amount of **Dibenzylamine** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired using a standard NMR spectrometer.

A dilute solution of **Dibenzylamine** is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography. Electron ionization (EI) is a common method for generating the mass spectrum.

Visualizing Molecular Interactions and Synthesis

Diagrams are provided to illustrate key biological pathways and a common synthetic route for **Dibenzylamine**.

Ergosterol Biosynthesis Inhibition

Dibenzylamine derivatives exhibit antifungal properties by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This leads to a depletion of ergosterol, a vital component of the fungal cell membrane.



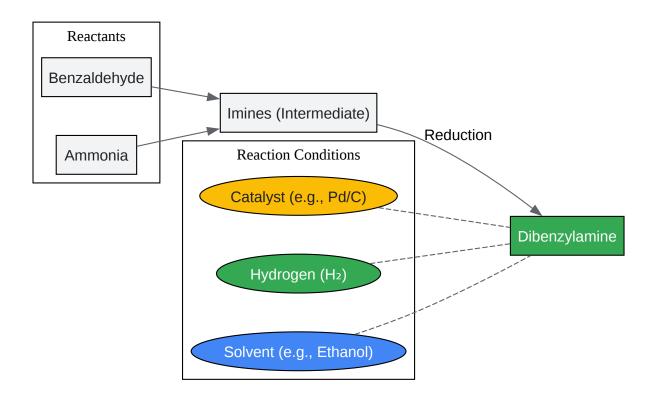
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Caption: Inhibition of squalene epoxidase by **Dibenzylamine** derivatives in the ergosterol biosynthesis pathway.

Synthesis of Dibenzylamine

A common laboratory and industrial synthesis of **Dibenzylamine** involves the reductive amination of benzaldehyde with ammonia.



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Caption: A typical synthetic workflow for the preparation of **Dibenzylamine**.

Conclusion

This technical guide has provided a detailed compilation of the essential physical properties of **Dibenzylamine**, complete with experimental protocols for their determination. The inclusion of tabulated data and visual diagrams aims to facilitate a deeper understanding of this compound



for research, development, and quality control purposes. The information presented herein serves as a valuable resource for scientists and professionals working with **Dibenzylamine** in various scientific and industrial contexts.

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